molecular formula C11H14ClNO3 B13642178 Methyl 2-amino-3-(2-chlorophenoxy)butanoate

Methyl 2-amino-3-(2-chlorophenoxy)butanoate

Cat. No.: B13642178
M. Wt: 243.68 g/mol
InChI Key: XGCQEASCQUKHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-(2-chlorophenoxy)butanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a chlorophenoxy group, and a butanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2-chlorophenoxy)butanoate typically involves the reaction of 2-chlorophenol with an appropriate amino acid derivative under controlled conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-chlorophenoxy)butanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 2-amino-3-(2-chlorophenoxy)butanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2-chlorophenoxy)butanoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(2-chlorophenoxy)butanoate is unique due to its specific structural features, such as the presence of the 2-chlorophenoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

methyl 2-amino-3-(2-chlorophenoxy)butanoate

InChI

InChI=1S/C11H14ClNO3/c1-7(10(13)11(14)15-2)16-9-6-4-3-5-8(9)12/h3-7,10H,13H2,1-2H3

InChI Key

XGCQEASCQUKHDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)N)OC1=CC=CC=C1Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.